molecular formula C3H7ClN2O2 B586967 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 CAS No. 1794713-69-1

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Cat. No.: B586967
CAS No.: 1794713-69-1
M. Wt: 142.562
InChI Key: QCWBXJPECQJXKJ-DJFSABLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 typically involves the incorporation of deuterium and nitrogen-15 isotopes into the molecular structure. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled starting materials and specific reaction conditions to ensure the incorporation of the desired isotopes .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. This involves the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding oxo compound, reduction may yield a fully reduced amine, and substitution may yield a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is unique due to its stable isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The isotopic labeling of this compound provides enhanced capabilities for detailed studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBXJPECQJXKJ-DJFSABLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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